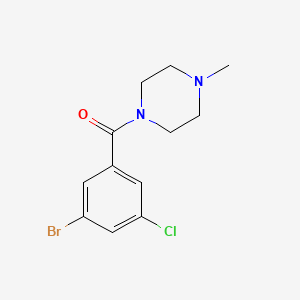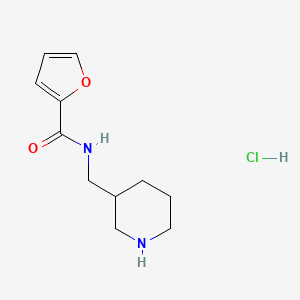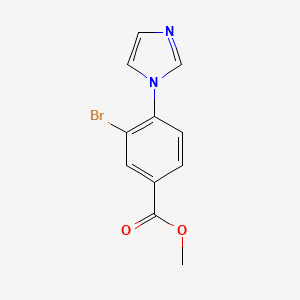
1-(2,5-Difluorobenzyl)-1H-pyrazol-4-ol
Descripción general
Descripción
1-(2,5-Difluorobenzyl)-1H-pyrazol-4-ol, commonly known as 2,5-difluorobenzylpyrazole, is a pyrazole-based compound that has been widely studied for its potential applications in various scientific research fields. It is a versatile compound that can be used in a variety of ways, from synthesizing other molecules to studying its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 1-(2,5-Difluorobenzyl)-1H-pyrazol-4-ol is a versatile intermediate in the synthesis of heterocyclic analogues with potential applications in drug development and material sciences. An efficient approach to synthesize heterocyclic analogues, such as Pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, was detailed by Eller et al. (2006), showcasing the synthetic versatility of pyrazole derivatives in constructing complex heterocyclic frameworks (Eller, Wimmer, Haring, & Holzer, 2006). Similarly, novel potential antipsychotic agents based on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized, demonstrating the therapeutic potential of pyrazole derivatives without interacting with dopamine receptors, as discussed by Wise et al. (1987) (Wise et al., 1987).
Material Science Applications
In material science, the synthesis and characterization of fluorinated poly(pyrazole) ligands were explored by Pedrini et al. (2020), highlighting their potential in developing materials with specific optical properties and affinities for volatile organic compounds (Pedrini et al., 2020). This research indicates the importance of pyrazole derivatives in creating advanced materials with targeted functionalities.
Drug Development
In the context of drug development, Nakao et al. (2014) investigated 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives as inhibitors for prostate cancer antigen-1 (PCA-1/ALKBH3), identifying potent inhibitors that significantly suppressed the growth of human hormone-independent prostate cancer cells in vivo (Nakao et al., 2014). This underscores the therapeutic relevance of pyrazole derivatives in oncology.
Photophysical Properties
Furthermore, the investigation of the photophysical properties of iridium(III) complexes bearing pyrazolate chelates by Huang et al. (2013) exemplifies the application of pyrazole derivatives in creating efficient OLED materials (Huang et al., 2013). This research contributes to the development of advanced optoelectronic devices.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
The compound’s interaction with its targets could potentially affect various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
The compound’s boiling point is 80°c to 82°c (004mmHg) and its density is 1170 g/mL at 25 °C . These properties could potentially impact the compound’s bioavailability.
Result of Action
The compound’s interaction with its targets could potentially lead to various molecular and cellular effects .
Propiedades
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNHRQVNJOALPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(C=N2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluoro-benzyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)









![2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride](/img/structure/B1434882.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1434883.png)
